Structural Differentiation from the Direct 4-Methylphenyl Analog via Halogen Bonding Capability
The 4-chlorophenyl substituent on the sulfonyl group distinguishes 338962-41-7 from its closest cataloged analog, 4-(4-methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine (CAS 478048-63-4) [1]. The chlorine atom introduces a σ-hole that serves as a halogen bond donor, an interaction geometrically and electronically distinct from the hydrophobic effect exerted by the methyl group. In the context of 5-HT₆ receptor binding, the related benzoxazinone-derived sulfonamide patent family explicitly demonstrates that such halogen substitutions on the N-sulfonyl aryl ring are critical for achieving and tuning receptor affinity, where removal of this halogen typically results in a significant loss of potency [2].
| Evidence Dimension | N4-Sulfonyl Aryl Substituent (Halogen Bond Donor Capacity) |
|---|---|
| Target Compound Data | 4-Chlorophenyl (Cl present; capable of halogen bonding) |
| Comparator Or Baseline | 4-Methylphenyl (CAS 478048-63-4; Cl absent, no halogen bonding capability) |
| Quantified Difference | Qualitative functional group difference; chlorine versus methyl substitution |
| Conditions | In silico structural comparison and patent-derived SAR trends for the 5-HT₆ receptor benzoxazine pharmacophore [2]. |
Why This Matters
For programs probing 5-HT₆ receptor interactions, substituting with the methyl analog (CAS 478048-63-4) forfeits a specific, affinity-modulating halogen bond interaction, representing a non-equivalent chemical probe.
- [1] European Bioinformatics Institute. ChEBI Entry CHEBI:109052, 4-(4-methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine. View Source
- [2] Laboratorios Del Dr. Esteve S.A. Benzoxazinone-derived sulfonamide compounds, their preparation and use as medicaments. Patent WO/2007/014947, published February 8, 2007. View Source
